Cas no 2011110-88-4 (6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione)

6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione structure
2011110-88-4 structure
商品名:6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione
CAS番号:2011110-88-4
MF:C11H15NO3S
メガワット:241.306701898575
CID:6051800
PubChem ID:165864945

6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione 化学的及び物理的性質

名前と識別子

    • 6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione
    • EN300-1076211
    • 2011110-88-4
    • 6,7-dihydro-5H-spiro[furo[3,2-c]pyridine-4,4'-[1lambda6]thiane]-1',1'-dione
    • インチ: 1S/C11H15NO3S/c13-16(14)7-3-11(4-8-16)9-2-6-15-10(9)1-5-12-11/h2,6,12H,1,3-5,7-8H2
    • InChIKey: DPXVEOBDGWSACS-UHFFFAOYSA-N
    • ほほえんだ: S1(CCC2(C3C=COC=3CCN2)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 241.07726451g/mol
  • どういたいしつりょう: 241.07726451g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 359
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 67.7Ų

6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1076211-2.5g
6,7-dihydro-5H-spiro[furo[3,2-c]pyridine-4,4'-[1lambda6]thiane]-1',1'-dione
2011110-88-4 95%
2.5g
$1791.0 2023-10-28
Enamine
EN300-1076211-10.0g
6,7-dihydro-5H-spiro[furo[3,2-c]pyridine-4,4'-[1lambda6]thiane]-1',1'-dione
2011110-88-4
10g
$4236.0 2023-05-26
Enamine
EN300-1076211-1.0g
6,7-dihydro-5H-spiro[furo[3,2-c]pyridine-4,4'-[1lambda6]thiane]-1',1'-dione
2011110-88-4
1g
$986.0 2023-05-26
Enamine
EN300-1076211-0.5g
6,7-dihydro-5H-spiro[furo[3,2-c]pyridine-4,4'-[1lambda6]thiane]-1',1'-dione
2011110-88-4 95%
0.5g
$877.0 2023-10-28
Enamine
EN300-1076211-0.05g
6,7-dihydro-5H-spiro[furo[3,2-c]pyridine-4,4'-[1lambda6]thiane]-1',1'-dione
2011110-88-4 95%
0.05g
$768.0 2023-10-28
Enamine
EN300-1076211-0.25g
6,7-dihydro-5H-spiro[furo[3,2-c]pyridine-4,4'-[1lambda6]thiane]-1',1'-dione
2011110-88-4 95%
0.25g
$840.0 2023-10-28
Enamine
EN300-1076211-5.0g
6,7-dihydro-5H-spiro[furo[3,2-c]pyridine-4,4'-[1lambda6]thiane]-1',1'-dione
2011110-88-4
5g
$2858.0 2023-05-26
Enamine
EN300-1076211-0.1g
6,7-dihydro-5H-spiro[furo[3,2-c]pyridine-4,4'-[1lambda6]thiane]-1',1'-dione
2011110-88-4 95%
0.1g
$804.0 2023-10-28
Enamine
EN300-1076211-1g
6,7-dihydro-5H-spiro[furo[3,2-c]pyridine-4,4'-[1lambda6]thiane]-1',1'-dione
2011110-88-4 95%
1g
$914.0 2023-10-28
Enamine
EN300-1076211-10g
6,7-dihydro-5H-spiro[furo[3,2-c]pyridine-4,4'-[1lambda6]thiane]-1',1'-dione
2011110-88-4 95%
10g
$3929.0 2023-10-28

6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione 関連文献

6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dioneに関する追加情報

Professional Introduction to Compound with CAS No. 2011110-88-4 and Product Name: 6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione

The compound identified by the CAS number 2011110-88-4 and the product name 6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione represents a fascinating intersection of heterocyclic chemistry and organosulfur chemistry. This molecule, characterized by its spirocyclic structure and the unique integration of furan, pyridine, and thiazine moieties, has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties.

At the core of this compound's structure lies a spirofuro3,2-cpyridine scaffold, which is a result of the fusion of a furan ring with a pyridine ring. This spirocyclic arrangement introduces rigidity to the molecular framework, which can be exploited to enhance binding affinity and selectivity in drug design. The presence of a thiathiane ring system further contributes to the molecule's complexity and diversity in electronic properties, making it a versatile candidate for further chemical manipulation and biological evaluation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. The spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione structure has been subjected to virtual screening campaigns aimed at identifying potential binding interactions with biological targets. These studies suggest that the compound may exhibit inhibitory activity against various enzymes and receptors implicated in inflammatory and neurodegenerative diseases.

The thiathiane moiety is particularly noteworthy for its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. This feature has been leveraged in the design of novel scaffolds for drug discovery. For instance, derivatives of this compound have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The spirocyclic core further enhances the molecule's potential by providing a stable platform for functional group modifications that can fine-tune its pharmacokinetic properties.

In parallel, synthetic methodologies have been refined to facilitate the preparation of this class of compounds. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex heterocyclic frameworks efficiently. The synthesis of 6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione involves multi-step sequences that showcase the elegance of modern organic synthesis. These include cyclization reactions that form the spirocyclic core and subsequent functionalization steps that introduce the thiathiane moiety.

The pharmacological profile of this compound has been preliminarily explored through both in vitro and in vivo studies. Initial assays have indicated that it may possess anti-inflammatory properties by modulating cytokine production pathways. Furthermore, its interaction with mitochondrial enzymes has been investigated, suggesting potential applications in neuroprotection against oxidative stress-induced damage.

One of the most exciting aspects of this research is the potential for structure-based drug design. High-resolution crystal structures of protein-ligand complexes have provided valuable insights into how this compound interacts with its biological targets at an atomic level. These structural details are being used to guide the development of next-generation analogs with improved potency and selectivity.

The integration of machine learning algorithms into drug discovery pipelines has also accelerated the process of identifying promising candidates from large chemical libraries. Predictive models trained on experimental data have helped prioritize compounds like 6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione for further investigation based on their predicted binding affinities and physicochemical properties.

Future directions in this field include exploring the use of this compound as a lead molecule for covalent inhibitors. Covalent drug design strategies involve creating irreversible binding interactions with target enzymes, which can lead to prolonged pharmacological effects. The presence of reactive functional groups within the spirofuro3,2-cpyridine-thiathiane framework makes it an attractive candidate for such approaches.

Additionally, green chemistry principles are being increasingly applied to optimize synthetic routes for this class of compounds. Solvent-free reactions and catalytic methods that minimize waste generation are being developed alongside traditional synthetic protocols. These efforts align with broader goals in pharmaceutical research to make drug development more sustainable and environmentally friendly.

The role of computational modeling in predicting metabolic stability and pharmacokinetic profiles cannot be overstated. Molecular dynamics simulations have been employed to study how this compound behaves within biological systems over time. These studies provide critical data for rationalizing structural modifications aimed at improving bioavailability and reducing off-target effects.

In conclusion,6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione represents a compelling example of how interdisciplinary approaches can lead to innovative therapeutic agents. Its unique structural features combined with promising preclinical data position it as a valuable scaffold for further medicinal chemistry exploration. As research continues to uncover new applications for this compound, its significance in addressing unmet medical needs is likely to grow.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量